3-Amino-N-benzylbut-2-enamide
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Overview
Description
3-Amino-N-benzylbut-2-enamide is an organic compound with a unique structure that includes an amino group, a benzyl group, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-benzylbut-2-enamide typically involves the reaction of benzylamine with but-2-enamide under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-benzylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The enamide moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Amino-N-benzylbut-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-N-benzylbut-2-enamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: Similar structure but lacks the benzyl and enamide groups.
N-Benzylbut-3-en-1-amine: Similar structure but lacks the amino group on the but-2-enamide moiety.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of the amino and benzyl groups
Uniqueness
3-Amino-N-benzylbut-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
625839-46-5 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-amino-N-benzylbut-2-enamide |
InChI |
InChI=1S/C11H14N2O/c1-9(12)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3,(H,13,14) |
InChI Key |
MKLUWAYLFJRCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC1=CC=CC=C1)N |
Origin of Product |
United States |
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